
5-Chloro-2-isopropoxy-pyridine-3-carbaldehyde
Overview
Description
5-Chloro-2-isopropoxy-pyridine-3-carbaldehyde (5-Cl-2-IPPC) is an important organic compound that has been used in various scientific research applications. It is an aldehyde, a type of organic compound with a carbonyl group, which is a functional group that contains a carbon atom double-bonded to an oxygen atom. 5-Cl-2-IPPC has been studied for its potential as a reagent for organic synthesis, as well as its biochemical and physiological effects.
Scientific Research Applications
Synthesis of Heterocyclic Compounds :
- One study details a method for synthesizing 6-chloropyridine-3-carbaldehyde, a related compound, suggesting potential utility in synthesizing various heterocyclic compounds (Yuan-bin, 2007).
- Another study focuses on Sonogashira-type reactions with similar compounds, indicating their use in synthesizing pyrazolo[4,3-c]pyridines, which are significant in organic chemistry (Vilkauskaitė et al., 2011).
Organic Synthesis and Biological Activity :
- A research article presents the preparation of new imines derived from 2-chloro-5-methylpyridine-3-carbaldehyde, noting their potential as biologically active molecules (Gangadasu et al., 2002).
- Research on 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes suggests their utility in creating heterocyclic chalcones and dipyrazolopyridines, compounds that might have biological importance (Quiroga et al., 2010).
Chemical Analysis and Detection :
- Pyridine-2-carbaldehyde derivatives have been utilized for the spectrophotometric determination of trace amounts of iron, indicating applications in chemical analysis (Gallego et al., 1979).
Asymmetric Synthesis and Autocatalysis :
- A significant study describes the asymmetric amplifying autocatalytic behavior of the Soai reaction, utilizing a derivative of pyridine-3-carbaldehyde, which has implications for understanding the origin of biological homochirality (Athavale et al., 2020).
Formation of Complex Molecules :
- Research involving pyridine-2-carbaldehyde thiosemicarbazone derivatives indicates their role in forming complex molecules like oxadiazole derivatives, which could have potential applications in various fields (Gómez-Saiz et al., 2003).
properties
IUPAC Name |
5-chloro-2-propan-2-yloxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6(2)13-9-7(5-12)3-8(10)4-11-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMLAVICIIFRQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




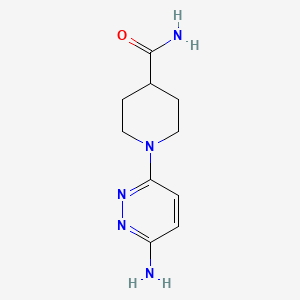

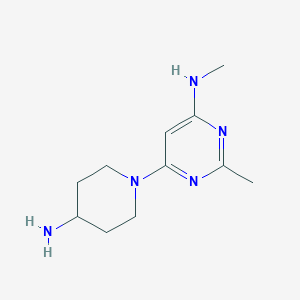
![(3,3-Dimethylbutan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1488395.png)

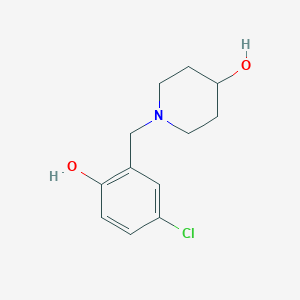
![2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine](/img/structure/B1488400.png)

![[4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride](/img/structure/B1488402.png)

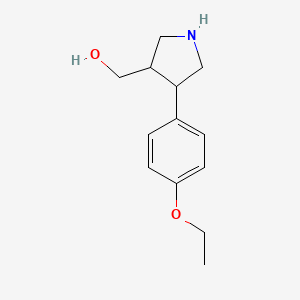
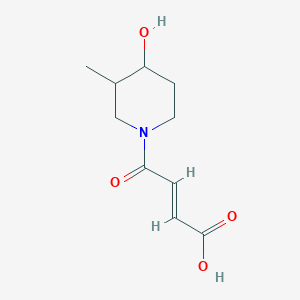
![3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline](/img/structure/B1488408.png)